Lafadofensine fumarate
Description
Dimethyl fumarate (DMF) is an oral immunomodulatory agent approved for relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses and mitigates oxidative stress, contributing to its neuroprotective and anti-inflammatory effects . Clinical trials demonstrate that DMF reduces annualized relapse rates (ARR) by ~50% and decreases gadolinium-enhancing (Gd+) lesions on MRI over two years compared to placebo . Its active metabolite, monomethyl fumarate (MMF), is also shared by diroximel fumarate, a newer fumarate derivative with improved gastrointestinal tolerability .
Propriétés
Numéro CAS |
914989-91-6 |
|---|---|
Formule moléculaire |
C20H20F2N2O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H16F2N2.C4H4O4/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;5-3(6)1-2-4(7)8/h1-8,16,19H,9-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-;/m0./s1 |
Clé InChI |
ZSZYIZVGIHDIEP-SBWPJONASA-N |
SMILES isomérique |
C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du fumarate de lafadofensine implique plusieurs étapes, en commençant par la préparation de la lafadofensineLa dernière étape consiste à faire réagir la lafadofensine avec l'acide fumarique pour former le sel de fumarate .
Méthodes de production industrielle
La production industrielle du fumarate de lafadofensine suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement, un contrôle précis des conditions de réaction et des processus de purification pour assurer la haute pureté du produit final .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le fumarate de lafadofensine a été étudié pour diverses applications de la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études de réactions chimiques et de mécanismes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les voies cellulaires.
Médecine : Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du fumarate de lafadofensine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est censé exercer ses effets en modulant les systèmes de neurotransmetteurs dans le cerveau, en particulier ceux impliquant les récepteurs de la dopamine et de la sérotonine. Cette modulation peut entraîner des modifications de l'activité neuronale et a des implications thérapeutiques potentielles pour les troubles neurologiques.
Applications De Recherche Scientifique
Lafadofensine fumarate has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of lafadofensine fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
DMF vs. Interferon Beta-1a (IFNβ-1a)
A retrospective cohort study (n=316) compared DMF and IFNβ-1a in RRMS patients over 15 months. Key findings include:
- Clinical Relapses : DMF group: 24.5% vs. IFNβ-1a: 9.6% (unadjusted rates). After adjusting for baseline factors, IFNβ-1a was associated with higher relapse risk .
- MRI Activity : DMF reduced new T2 lesions (28.6% vs. 8.7% in IFNβ-1a) .
- 51.1% for IFNβ-1a .
DMF vs. Fingolimod
A real-world study and meta-analyses reported:
- Efficacy: Pooled phase III data showed comparable relapse reduction and disability outcomes between DMF and fingolimod .
- Safety : Discontinuation due to adverse events (AEs) was higher for DMF (10%) than fingolimod (4%), primarily due to gastrointestinal (GI) intolerance .
- Cost : DMF and fingolimod have similar cost-effectiveness profiles in some health systems .
Limitations : Comparisons rely on adjusted indirect analyses rather than direct RCTs .
DMF vs. Teriflunomide
- Efficacy: Indirect analyses suggest DMF may reduce relapse rates more effectively than teriflunomide, though disability outcomes are comparable .
- Safety: Teriflunomide has a distinct AE profile (e.g., liver enzyme elevation) compared to DMF’s GI effects .
DMF vs. Glatiramer Acetate
DMF vs. Novel Fumarates: Diroximel Fumarate
Diroximel fumarate, a prodrug of MMF, offers:
- Bioequivalence : Same active metabolite (MMF) as DMF, with comparable efficacy .
- Tolerability : Improved GI tolerability, leading to fewer discontinuations .
- Cost : Similar or lower total costs compared to DMF under confidential pricing schemes .
Emerging Compounds: CNS-Targeted Nrf2 Activators
Vinyl sulfoximine compounds (e.g., CH-3) are designed to enhance CNS penetration and reduce off-target effects compared to DMF.
Table 1. Efficacy Comparison of DMF and Key Competitors
| Compound | Annualized Relapse Rate Reduction | NEDA-3 Achievement (%) | MRI Lesion Reduction |
|---|---|---|---|
| DMF | ~50% | 79.9 | 90% |
| IFNβ-1a | ~30% | 51.1 | Limited data |
| Fingolimod | ~50% | ~70–80 | 85–90% |
| Teriflunomide | ~35% | ~60 | 70–75% |
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing Lafadofensine fumarate, and how do reaction conditions influence yield optimization?
- Methodological Answer : Synthesis pathways for fumarate derivatives often involve esterification or salt formation. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4) can optimize esterification reactions by adjusting variables like temperature, molar ratios, and catalyst dosage. Response surface methodology (RSM) with Box-Behnken designs is recommended for multi-variable optimization, as demonstrated in fumarate synthesis studies .
- Data Consideration : Include tables comparing yield percentages under varying conditions (e.g., temperature: 60–100°C; catalyst: 1–5 mol%).
Q. How do researchers validate the purity and stability of this compound in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity validation. Stability studies require accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months). Reference standards should align with ICH guidelines for impurities ≤0.1% .
- Data Consideration : Tabulate degradation products and retention times under thermal, photolytic, and hydrolytic stress.
Q. What in vitro assays are used to assess this compound’s mechanism of action?
- Methodological Answer : Radioligand binding assays (e.g., receptor affinity) and functional assays (e.g., cAMP accumulation) are critical. Dose-response curves (IC50/EC50) should be generated with triplicate measurements to ensure reproducibility. Normalize data to positive controls (e.g., known agonists/antagonists) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound across species be systematically reconciled?
- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC, t1/2) using random-effects models to account for interspecies variability. Stratify data by administration route (oral vs. intravenous) and adjust for covariates like protein binding. For example, TDF meta-analyses resolved renal safety contradictions by pooling randomized trials and adjusting for baseline creatinine clearance .
- Data Consideration : Forest plots comparing bioavailability across species (e.g., rats vs. primates) with 95% confidence intervals.
Q. What experimental designs mitigate bias in this compound’s comparative efficacy studies?
- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) with active comparators. Power calculations (α = 0.05, β = 0.2) should determine sample size. For preclinical studies, apply the ARRIVE 2.0 guidelines to ensure transparency in animal models .
- Data Consideration : Include CONSORT flow diagrams for RCTs and attrition tables for animal studies.
Q. How should researchers address discrepancies in this compound’s receptor selectivity profiles across studies?
- Methodological Answer : Replicate assays using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, temperature). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Cross-validate findings with orthogonal techniques like electrophysiology or β-arrestin recruitment assays .
Methodological Frameworks
- Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., RoB 2.0 tool) .
- Data Presentation : Raw data in appendices; processed data (means ± SEM) in main text. Use ANOVA for multi-group comparisons and Bonferroni correction for post hoc tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
